zirconium(IV) isopropoxide isopropanol

説明

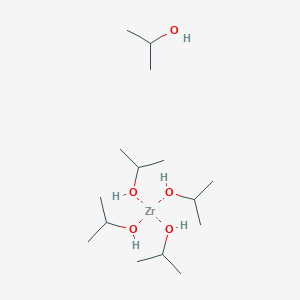

Structure

3D Structure of Parent

特性

IUPAC Name |

propan-2-ol;zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVICDBMBMSJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H40O5Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14717-56-7 | |

| Record name | Tetrakis(isopropoxy)zirconium(IV)*isopropanol adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Purification Methodologies

Conventional Synthetic Routes

Conventional synthesis of zirconium(IV) isopropoxide isopropanol (B130326) primarily relies on the reaction of a zirconium halide with isopropanol in the presence of a base to neutralize the hydrogen halide byproduct.

The most common precursor for this synthesis is zirconium(IV) chloride (ZrCl4), which is an economical and readily available starting material. nih.gov The reaction with isopropanol requires a base to drive the reaction to completion by scavenging the generated hydrogen chloride.

The use of ammonia (B1221849) as a base is a well-established and convenient method for synthesizing zirconium(IV) isopropoxide. researchgate.netnih.gov This route is advantageous because the ammonium (B1175870) chloride byproduct precipitates from the reaction mixture and can be easily removed by filtration. nih.gov Furthermore, any excess ammonia is volatile and can be readily removed from the system. nih.gov The general reaction is as follows:

ZrCl4 + 4 iPrOH + 4 NH3 → Zr(OiPr)4 + 4 NH4Cl

The synthesis can be performed using either gaseous ammonia or a solution of ammonia in isopropanol. nih.gov A common procedure involves suspending zirconium(IV) chloride in a non-coordinating solvent like toluene (B28343) and then adding the ammonia/isopropanol mixture. nih.govchemrxiv.org The reaction is exothermic and typically requires cooling. chemrxiv.orgchemrxiv.org While effective, this route can sometimes result in lower yields due to potential hydrolysis caused by water generated from the reaction between HCl and isopropanol. rsc.orgnih.gov

Recent optimized protocols have been reported, providing reliable methods for obtaining the pure crystalline product. rsc.org These methods involve the slow addition of an ammonia solution in isopropanol to a suspension of zirconium(IV) chloride in toluene. chemrxiv.org After filtration of the ammonium chloride and removal of the solvent, the zirconium(IV) isopropoxide isopropanol complex is obtained by recrystallization. rsc.org

Table 1: Reaction Parameters for Ammonia-Mediated Synthesis of Zr(OiPr)4·iPrOH

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | Zirconium(IV) chloride (ZrCl4) | nih.govchemrxiv.org |

| Reagents | Isopropanol, Ammonia (gaseous or 2M solution in isopropanol) | nih.govchemrxiv.org |

| Solvent | Toluene | nih.govchemrxiv.org |

| Reaction Temperature | Cooled with a water or ice bath | chemrxiv.orgchemrxiv.org |

| Reaction Time | Approximately 1 hour of stirring at room temperature after addition | nih.govchemrxiv.org |

| Byproduct Removal | Filtration of precipitated ammonium chloride | nih.gov |

| Typical Yield | 61-65% | rsc.org |

An alternative to using ammonia is the reaction of zirconium(IV) chloride with a pre-formed alkali metal alkoxide, such as sodium isopropoxide. The driving force for this reaction is the precipitation of the alkali metal chloride (e.g., NaCl).

However, this method is often not recommended for zirconium alkoxides. rsc.orgnih.gov In the case of zirconium ethoxide synthesis using sodium ethoxide, the formation of a stable heterobimetallic complex, NaZr(OEt)5·HOEt, has been observed. rsc.orgnih.gov This complicates the isolation of the pure zirconium alkoxide. A similar issue can be anticipated with sodium isopropoxide, making the ammonia route a more straightforward approach for obtaining the pure compound.

This compound is a principal precursor in sol-gel chemistry for the synthesis of zirconium-based materials like zirconia (ZrO2) and mixed oxides such as ZrO2–SiO2. rsc.orgereztech.comresearchgate.net The sol-gel process involves the hydrolysis and condensation of the metal alkoxide precursor to form a colloidal suspension (sol) that subsequently evolves into a gel. youtube.com

The synthesis of zirconium(IV) isopropoxide does not typically proceed via a sol-gel method itself. Instead, it is the key starting material that is subjected to sol-gel processing. ereztech.com For instance, in the preparation of zirconia-silica mixed oxides, zirconium n-propoxide can act as a self-catalyst for the gelation of tetraethoxysilane (TEOS). rsc.org The controlled hydrolysis and condensation of the zirconium alkoxide, often in the presence of other precursors, is fundamental to creating homogeneous, nanostructured materials. researchgate.netresearchgate.net The choice of solvent and the amount of water used for hydrolysis are critical parameters that influence the structure of the final material. rsc.orgresearchgate.net

For large-scale and industrial production of zirconium(IV) isopropoxide, the ammonia-mediated synthesis from zirconium tetrachloride and isopropyl alcohol remains a viable method. google.com A patented method for large-scale operations describes the reaction of a metal tetrahalide with isopropyl alcohol under controlled alkaline conditions. google.com This process is designed to produce high yields of the metal tetraisopropoxide. google.com The resulting zirconium isopropoxide can then be used directly or serve as an intermediate for producing other alkoxides via alcohol exchange reactions. google.com The control of reaction conditions, such as pH and temperature, is crucial for achieving high yields and purity on an industrial scale. google.com

Reaction of Zirconium Chloride with Isopropanol in the Presence of Bases

Purification Techniques and Strategies

The purity of this compound is critical for its use in sensitive applications, particularly in the synthesis of electronic and optical materials. rsc.org Commercial products often show batch-to-batch variability, making purification a necessary step. rsc.org

The most effective and commonly used purification technique is recrystallization . rsc.orgchemrxiv.org this compound complex is poorly soluble in pure isopropanol, which would necessitate large solvent volumes. nih.gov A more convenient and efficient method is recrystallization from a mixed solvent system, such as toluene/isopropanol (e.g., in a 3:1 ratio by volume). rsc.orgnih.gov This process involves dissolving the crude product in the hot solvent mixture and allowing it to cool slowly to form large, colorless crystals of the pure adduct. rsc.org A second recrystallization can be performed if higher purity is required. rsc.org The final product is typically dried under vacuum at room temperature to yield a white crystalline solid. rsc.orgchemrxiv.org Care must be taken during drying, as heating under reduced pressure can remove the coordinated isopropanol molecule. rsc.org

For related metal alkoxides, vacuum distillation is also a common purification method. rsc.org However, for zirconium(IV) isopropoxide, its tendency to exist as the stable, crystalline isopropanol adduct makes recrystallization a particularly convenient and efficient purification strategy. rsc.org

Table 2: Purification Parameters for Zr(OiPr)4·iPrOH

| Technique | Details | Outcome | Source |

|---|---|---|---|

| Recrystallization | From a hot toluene/isopropanol (3:1) mixture | Pure, colorless to white crystals | rsc.orgnih.gov |

| Drying | Under vacuum at room temperature | White crystalline solid with coordinated isopropanol intact | rsc.orgchemrxiv.org |

Recrystallization Methods for Enhanced Purity

To achieve high purity, the crude this compound complex is subjected to recrystallization. nih.gov This step is crucial for removing any remaining impurities, including residual ammonium chloride or partially hydrolyzed species. A standard procedure involves dissolving the crude product in a hot mixture of toluene and isopropanol. rsc.org

The hot, saturated solution is then allowed to cool slowly overnight. This slow cooling promotes the formation of large, colorless crystals of the pure Zr(OiPr)4·iPrOH complex. rsc.org The purified crystals are subsequently isolated from the solvent, which can be removed via cannula transfer, and then dried under a vacuum at room temperature. rsc.org It is important to avoid high temperatures during drying to prevent the removal of the coordinated isopropanol molecule from the complex under reduced pressure. rsc.org If necessary, a second recrystallization can be performed under the same conditions to achieve even higher purity. rsc.org The final product is a white, crystalline solid that should be stored under an inert atmosphere in a glovebox to prevent degradation from moisture. nih.gov

Impact of Precursor Purity on Downstream Material Synthesis and Reproducibility

The purity of the this compound precursor is a critical factor that directly influences the reproducibility of chemical reactions and the properties of the final materials synthesized from it. nih.gov In fields such as materials science, where this complex is used to create high-tech materials like specific metal oxide nanocrystals or Metal-Organic Frameworks (MOFs), even minor impurities can lead to significant variations in the outcome. nih.govresearchgate.net

The presence of unreacted starting materials, byproducts like chlorides, or partially hydrolyzed species can alter the kinetics of crystallization and the structural integrity of the resulting materials. researchgate.net For instance, in the synthesis of Zr-based MOFs, the nature and purity of the zirconium precursor have been shown to impact the crystalline and porous structure of the final product. researchgate.net Impurities can lead to increased amorphicity and the formation of disorganized mesopores, which detracts from the desired properties of the material. researchgate.net Therefore, using a highly purified precursor is essential for achieving consistent and predictable results in downstream applications. nih.gov

There is a notable disparity between the purity of commercially available zirconium(IV) isopropoxide and the material synthesized and purified in a laboratory setting. Research and laboratory experiences have indicated a high degree of supplier-to-supplier and even batch-to-batch variability for commercial-grade zirconium alkoxides. nih.gov

Commercial products often present as slightly yellow to brown liquids or solids, a discoloration that suggests the presence of impurities. nih.gov They can also appear turbid rather than as a clear, transparent solution or a pure white solid. nih.gov These impurities can interfere with sensitive chemical processes. Consequently, it is a common recommendation to purify commercial precursors by recrystallization or vacuum distillation before use to ensure the reliability and reproducibility of the synthesis. nih.gov

In contrast, lab-synthesized this compound that has undergone rigorous recrystallization appears as a pure white, crystalline solid. nih.gov Analytical tests on such lab-purified products show no detectable residual chloride, confirming a high degree of purity. nih.gov

Interactive Table: Purity Profile Comparison

| Feature | Commercial Grade Zirconium(IV) Isopropoxide | Lab-Synthesized & Recrystallized Zr(OiPr)4·iPrOH |

|---|---|---|

| Appearance | Varies: Slightly yellow to brown; can be turbid nih.gov | White crystalline solid nih.gov |

| Purity | High variability between batches and suppliers nih.gov | High, consistent purity nih.gov |

| Common Impurities | Residual chlorides, hydrolysis byproducts nih.govresearchgate.net | No residual chloride detected (<0.85% to metal) nih.gov |

| Recommended Use | Purification (recrystallization/distillation) advised before use nih.gov | Suitable for direct use in high-purity applications nih.gov |

| Reproducibility in Synthesis | Can be low due to inconsistent purity nih.gov | High, leading to reliable outcomes nih.gov |

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. While specific green synthesis routes for this exact complex are not widely established, the conventional ammonia method can be assessed through a green chemistry lens. Key principles include maximizing atom economy, using safer solvents, and minimizing waste.

The standard synthesis generates ammonium chloride as the main byproduct. nih.gov While not highly toxic, its disposal or purification for reuse adds steps and consumes resources. The solvents used, such as toluene and isopropanol, are volatile organic compounds (VOCs). Minimizing their use or substituting them with more benign alternatives would be a significant green improvement.

A promising area of green chemistry relevant to metal alkoxide synthesis is mechanochemistry. nih.gov This technique involves the synthesis of materials in the solid state by grinding reactants together, often with little to no solvent. youtube.com Mechanochemical synthesis has been successfully applied to produce a variety of metal oxide nanoparticles and is noted for its potential to reduce environmental footprint by eliminating the need for organic solvents and high temperatures. nih.gov While not yet a standard method for producing this compound, mechanochemistry represents a potential future direction for a more sustainable synthesis of this and other metal alkoxides. nih.govrsc.org

Coordination Chemistry and Structural Elucidation

Molecular Structure and Dimerization Characteristics

In the solid state, zirconium(IV) isopropoxide isopropanol (B130326) typically exists as a dimeric complex, with the formula [Zr₂(OPrⁱ)₈(PrⁱOH)₂] rsc.orgrsc.org. This dimerization is a key feature of its structure, influencing its physical and chemical properties. The formation of this binuclear structure is a result of the zirconium atoms seeking to expand their coordination sphere to achieve a more stable electronic configuration.

Each zirconium atom in the dimeric structure is typically six-coordinate, adopting a distorted octahedral geometry nih.govacs.orgscience.gov. This coordination environment is common for zirconium alkoxides and is a result of the central zirconium(IV) ion bonding with surrounding alkoxide and alcohol ligands acs.orgwikipedia.org. The arrangement of these ligands around the metal center defines the vertices of an octahedron wikipedia.org. In many zirconium alkoxide complexes, the geometry is a distorted octahedron, a result of the varying steric and electronic demands of the different ligands, such as terminal versus bridging alkoxides nih.govacs.org. This coordination geometry is a critical factor in the compound's reactivity, particularly in ligand exchange and hydrolysis reactions.

The dimeric structure of [Zr₂(OPrⁱ)₈(PrⁱOH)₂] is held together by bridging isopropoxide ligands, where two isopropoxide groups link the two zirconium centers. This results in an edge-sharing bioctahedral structure wikipedia.org. In this arrangement, each zirconium atom is also coordinated to terminal isopropoxide ligands and one molecule of isopropanol rsc.orgrsc.org. The coordinated isopropanol molecule completes the six-coordinate sphere of the zirconium atom and can be replaced by other Lewis bases, a reaction that can be monitored by ¹H NMR to confirm the stoichiometry of the complex chemrxiv.org. The removal of this coordinated isopropanol can occur under vacuum at elevated temperatures chemrxiv.org.

| Structural Feature | Description |

|---|---|

| Formula | [Zr₂(OPrⁱ)₈(PrⁱOH)₂] |

| Zirconium Coordination Number | 6 |

| Coordination Geometry | Distorted Octahedral |

| Bridging Ligands | Two isopropoxide (OPrⁱ) groups |

| Terminal Ligands per Zr | Three isopropoxide (OPrⁱ) groups |

| Coordinated Solvent | One isopropanol (PrⁱOH) molecule per Zr |

Ligand Exchange Reactions and Derivatives Formation

The isopropoxide and isopropanol ligands in zirconium(IV) isopropoxide are susceptible to substitution through ligand exchange reactions. This reactivity allows for the modification of the precursor's properties and the synthesis of a wide array of derivatives.

The isopropoxide groups can be exchanged with other alkoxy groups through a process called alcoholysis. This reaction involves refluxing the zirconium complex in a different alcohol. For instance, heating zirconium(IV) isopropoxide in t-butyl alcohol results in the exchange of isopropoxy groups for t-butoxy groups rsc.org. This type of exchange is driven by the equilibrium of the reaction, which can often be shifted by using the replacing alcohol as the solvent.

Chelating ligands, which can form multiple bonds with the zirconium atom, are often used to modify zirconium alkoxides to moderate their reactivity, particularly towards hydrolysis nih.govresearchgate.net.

Acetylacetone (acac): The reaction of zirconium(IV) isopropoxide with β-diketones like acetylacetone leads to the substitution of one or more isopropoxide ligands. This results in the formation of new derivatives with the general formula Zr(OPrⁱ)₄₋ₓ(acac)ₓ, where x can range from 1 to 4 rsc.org. The formation of these chelated complexes can stabilize the zirconium precursor researchgate.net.

Diethanolamine (H₂dea): The reaction with diethanolamine is more complex and leads to a significant structural rearrangement. Modifying zirconium isopropoxide with 0.5 to 1 molar equivalent of diethanolamine results in the formation of a stable, trinuclear complex: Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(iPrOH)₂ nih.govresearchgate.netnih.gov. A unique feature of this compound is the presence of a central zirconium atom that is nine-coordinate, while the two terminal zirconium atoms are six-coordinate nih.govnih.govmdpi.com. This particular derivative has been shown to be notably stable in solution over long periods nih.govresearchgate.netnih.gov.

| Reactant | Product(s) | Key Structural Features |

|---|---|---|

| t-butyl alcohol | Zr(OPrⁱ)₄₋ₓ(OBuᵗ)ₓ | Simple alkoxide exchange |

| Acetylacetone (acac) | Zr(OPrⁱ)₄₋ₓ(acac)ₓ | Chelation of Zr by acac ligand |

| Diethanolamine (H₂dea) | Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(iPrOH)₂ | Trinuclear complex with a nona-coordinated central Zr atom |

Solution-Phase Behavior and Stability

This compound is highly sensitive to moisture, and its handling and storage require inert, anhydrous conditions to prevent decomposition ereztech.com. Its behavior and stability in solution are critical for applications like sol-gel synthesis, where the precursor chemistry dictates the properties of the final material nih.govnih.gov.

The stability of zirconium alkoxide solutions can be a significant issue. For instance, some modified zirconium propoxide precursors have been shown to be unstable over time in both solution and solid form nih.govnih.govmdpi.com. This instability can affect the reproducibility of sol-gel processes nih.govnih.gov. In solution, zirconium alkoxides can exist in equilibrium between different nuclearities, such as a mononuclear-dinuclear equilibrium, depending on the concentration researchgate.net.

However, modification with certain ligands can greatly enhance solution stability. The trinuclear complex formed with diethanolamine is a prime example of a modified precursor that exhibits long-term stability in solution, which is a crucial requirement for reproducible sol-gel synthesis nih.govnih.govmdpi.com. The choice of modifying ligand is therefore essential for controlling the shelf-life and reactivity of the precursor solution.

Time-Dependent Stability in Solution

The stability of this compound in solution is a critical factor for the reproducibility of sol-gel syntheses. While stable for extended periods under anhydrous conditions, the compound's structure in solution can evolve over time, especially in the presence of modifiers or impurities.

Research on related zirconium propoxide precursors has demonstrated time-dependent instability. For instance, ¹H-NMR studies on tetranuclear zirconium propoxide complexes modified with diethanolamine (H₂dea) have shown that these compounds are not stable over time in either solution or solid form mdpi.com. Although a trinuclear complex, Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(ⁱPrOH)₂, has been identified as being stable in solution for long durations, it underscores that stability is highly dependent on the specific molecular structure mdpi.com.

The aging of precursor solutions can significantly impact the particle size and morphology of the final sol-gel derived products. This time-dependent behavior is often attributed to slow oligomerization or rearrangement reactions in solution. For unmodified this compound, while generally considered stable when pure and dry, its tendency to precipitate from solutions over time suggests a dynamic equilibrium between monomeric and oligomeric species fishersci.com. The shelf stability of these precursors is a known issue in sol-gel applications, and the use of freshly prepared solutions is often recommended to ensure consistent results mdpi.com.

The following table summarizes the observed stability of different zirconium propoxide precursors in solution, highlighting the importance of the ligand environment on the temporal evolution of the precursor's structure.

| Precursor | Stability Observation | Method of Observation | Reference |

| [Zr₂(OⁿPr)₆(OCH₂CH₂)₂NH]₂ | Not time-stable in solution or solid form. | ¹H-NMR | mdpi.com |

| [Zr₂(OⁿPr)₂(OⁱPr)₄(OCH₂CH₂)₂NH]₂ | Not time-stable in solution or solid form. | ¹H-NMR | mdpi.com |

| Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(ⁱPrOH)₂ | Stable in solution for long periods. | Not Specified | mdpi.com |

| This compound | Tends to precipitate from solutions over time, suggesting dynamic equilibrium. | General Observation | fishersci.com |

Influence of Solvents on Precursor Structure and Reactivity

The choice of solvent plays a crucial role in determining the structure and reactivity of this compound. The solvent can influence the degree of oligomerization, the coordination number of the zirconium center, and the kinetics of hydrolysis and condensation reactions.

This compound exhibits varying solubility in different organic solvents. It is soluble in hot isopropanol, as well as in warm hexane and toluene (B28343) fishersci.com. The ability to recrystallize the compound from a toluene/isopropanol (3:1) mixture highlights the differential solubility and the role of the solvent in the purification process nih.gov. The poor solubility in pure isopropanol necessitates large volumes for recrystallization, making the mixed solvent system more practical nih.gov.

The coordination of solvent molecules to the zirconium center can also occur. The isopropanol molecule in the crystal structure of Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH is a clear example of a solvent molecule directly participating in the primary coordination sphere. In solution, other coordinating solvents can potentially displace the isopropanol ligand, leading to changes in the precursor's reactivity. For instance, the addition of a stronger Lewis base like tri-n-octylphosphine oxide (TOPO) can replace the coordinated isopropanol, which can be monitored by ¹H NMR to confirm the stoichiometry of the complex nih.govchemrxiv.org.

The solvent also mediates the reactivity of the precursor towards hydrolysis. In sol-gel processes, the solvent can affect the rate of water addition and the subsequent condensation reactions, thereby influencing the structure of the resulting oxide network. The excellent solubility of this compound in many organic solvents makes it a versatile precursor for solution-based deposition techniques .

The table below outlines the solubility and interaction of this compound with different solvents.

| Solvent/Reagent | Observation | Implication | Reference |

| Isopropanol | Poorly soluble in pure isopropanol at room temperature, but soluble when hot. | Recrystallization is possible but requires large volumes. | fishersci.comnih.gov |

| Toluene/Isopropanol (3:1) | Good solvent for recrystallization. | A practical solvent system for purification. | nih.gov |

| Hexane | Soluble in warm hexane. | Can be used in non-polar solvent systems. | fishersci.com |

| Toluene | Soluble. | A common solvent for reactions and depositions. | fishersci.com |

| Tri-n-octylphosphine oxide (TOPO) | Replaces the coordinated isopropanol molecule. | Demonstrates the lability of the isopropanol ligand and the potential for modification of the precursor. | nih.govchemrxiv.org |

Theoretical and Computational Studies of Coordination

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the coordination chemistry of metal alkoxides, including zirconium complexes. These studies provide insights into molecular structures, bonding, and reaction mechanisms that can be difficult to obtain experimentally.

While specific DFT studies focusing exclusively on this compound are not extensively reported in the reviewed literature, computational studies on related zirconium complexes offer a framework for understanding its behavior. For example, DFT calculations have been used to investigate the geometry and stability of various zirconium(IV) complexes with different ligands, such as amino acids and 8-hydroxyquinoline scholarpublishing.org. These studies help in predicting the most stable isomers and understanding the nature of the metal-ligand bonds scholarpublishing.orgbath.ac.uk.

Molecular dynamics simulations and DFT have also been employed to study the coordination and stability of zirconium(IV) ions with chelating agents in aqueous solutions nih.govchemrxiv.orgchemrxiv.orgresearchgate.net. These studies highlight the importance of the solvent in the coordination sphere and the dynamic nature of the metal-ligand interactions. Such computational approaches could be applied to model the behavior of this compound in different solvent environments, predicting the most likely oligomeric structures and their relative stabilities.

The development of new parameters for semi-empirical methods like DFTB3 for zirconium will further facilitate the study of large, complex zirconium-containing systems, which are relevant to understanding the evolution of precursor solutions over time nih.gov.

Future computational work could focus on:

Determining the most stable monomeric and oligomeric structures of this compound in the gas phase and in different solvents.

Simulating the ligand exchange reactions with other alcohols or modifying agents.

Modeling the initial steps of hydrolysis and condensation to understand the mechanism of zirconia formation at the molecular level.

Chemical Reactivity and Mechanistic Studies

Hydrolysis and Condensation Mechanisms

The transformation of zirconium(IV) isopropoxide isopropanol (B130326) into zirconium oxide is a multi-step process initiated by hydrolysis, followed by a series of condensation reactions. These reactions are complex and sensitive to a variety of parameters.

Formation of Zirconium Hydroxide (B78521) Intermediates

The initial step in the reaction cascade is the hydrolysis of the zirconium(IV) isopropoxide complex upon exposure to water. This reaction involves the nucleophilic attack of water on the electron-deficient zirconium center, leading to the displacement of an isopropoxide ligand and the formation of a zirconium hydroxide species. This process can be represented by the following general equation:

Zr(OR)₄ + H₂O → Zr(OR)₃(OH) + ROH

This initial hydrolysis step is typically fast. Subsequent hydrolysis reactions can occur, leading to the formation of a spectrum of partially and fully hydrolyzed species, including Zr(OR)₂ (OH)₂, Zr(OR)(OH)₃, and ultimately, zirconium hydroxide, Zr(OH)₄. nih.gov The formation of these intermediates is a key stage that dictates the subsequent condensation pathways. The completeness of the hydrolysis is influenced by the water-to-alkoxide ratio.

The hydrolysis of zirconium alkoxides is known to be significantly faster than that of silicon alkoxides, which has implications for controlling the subsequent condensation and gelation steps. The high reactivity of zirconium alkoxides is attributed to the lower electronegativity and higher coordination tendency of zirconium compared to silicon.

Pathway to Zirconium Oxide Formation

Following hydrolysis, the zirconium hydroxide and partially hydrolyzed intermediates undergo condensation reactions to form zirconium-oxygen-zirconium (Zr-O-Zr) bridges, releasing either water (oxolation) or alcohol (alkoxolation). These condensation reactions lead to the formation of oligomeric and polymeric species, which eventually form a three-dimensional network characteristic of a gel.

The general condensation reactions can be described as:

Oxolation: Zr-OH + HO-Zr → Zr-O-Zr + H₂O

Alkoxolation: Zr-OR + HO-Zr → Zr-O-Zr + ROH

The relative rates of hydrolysis and condensation are critical in determining the structure of the final zirconium oxide material. If hydrolysis is much faster than condensation, it can lead to the formation of dense, particulate structures. Conversely, if condensation rates are comparable to or faster than hydrolysis, more extended, polymeric gel networks are often formed.

The transformation of the resulting zirconium hydroxide or hydrated zirconia gel to crystalline zirconium oxide typically requires a thermal treatment (calcination). During this process, remaining organic groups and water are removed, and the amorphous network crystallizes into one of the polymorphic forms of zirconia (monoclinic, tetragonal, or cubic), depending on the temperature and the presence of stabilizing agents. For instance, amorphous zirconium hydroxide can transform to tetragonal ZrO₂ upon heating. rsc.org

Role of Zirconium-Oxygen Bond Formation

The formation of the Zr-O-Zr bond is the fundamental step in the transition from molecular precursors to an extended solid oxide network. The nature of these bonds and the resulting local coordination environment around the zirconium atoms significantly influence the properties of the material.

In solution, zirconium alkoxides can exist as oligomers, with zirconium atoms bridged by alkoxy groups. During hydrolysis and condensation, these bridging structures are replaced by more stable Zr-O-Zr linkages. The formation of zirconium oxo clusters, which are discrete molecules containing a core of zirconium and oxygen atoms, has been observed during the controlled hydrolysis of zirconium alkoxides. tuwien.atnih.gov These clusters can be considered as intermediates in the early stages of condensation and provide insight into the structural evolution of the zirconia network. nih.gov

The coordination number of zirconium is flexible, commonly ranging from 6 to 8, which allows for the formation of various complex structures during the condensation process. scispace.com The strength and arrangement of the Zr-O bonds in the final calcined material determine its crystalline phase and, consequently, its mechanical and chemical properties.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the hydrolysis and condensation of zirconium alkoxides are generally very rapid, making them challenging to study. However, some insights have been gained through various analytical techniques. The reactions are sensitive to catalysis by both acids and bases.

While specific kinetic data for zirconium(IV) isopropoxide isopropanol is scarce in the literature, studies on analogous zirconium alkoxides, such as n-propoxide and butoxide, provide valuable information. The hydrolysis reaction is generally considered to be first-order with respect to the alkoxide concentration. The rate is also highly dependent on the concentration of water and the catalyst used.

The table below presents thermodynamic data for the complexation of zirconium with hydroxide and acetylacetone, which can serve as a model to understand the energetics of the initial stages of hydrolysis and modification of zirconium alkoxides.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Zr⁴⁺ + H₂O ⇌ Zr(OH)³⁺ + H⁺ | 49.8 | 134 | researchgate.net |

| Zr⁴⁺ + acac⁻ ⇌ Zr(acac)³⁺ | -1.9 | 121 | researchgate.net |

| Activation Parameters for Aniline Oxidation by Promethazine (for comparison) | |||

| Activation Energy (Ea) | 9.3369 | researchgate.net | |

| Enthalpy of Activation (ΔH) | +6.826 | researchgate.net | |

| Entropy of Activation (ΔS) | -0.2447 | researchgate.net | |

| Gibbs Free Energy of Activation (ΔG*) | +79.7797 | researchgate.net |

This data is for zirconium in aqueous solution and complexation with acetylacetone, providing an insight into the thermodynamics of ligand exchange and hydrolysis-like processes. researchgate.net

Influence of Reaction Parameters on Mechanism and Product Outcomes

The reaction mechanism and the properties of the final zirconium oxide product are highly dependent on several reaction parameters.

Water-to-Alkoxide Ratio (h): This is one of the most critical parameters. A low h value generally leads to incomplete hydrolysis and the formation of more linear, less cross-linked polymers. As h increases, the degree of hydrolysis and subsequent condensation increases, leading to more highly branched polymers and eventually to the formation of colloidal particles. This ratio significantly affects the gelation time and the morphology of the resulting powder. scielo.brscirp.org

Solvent: The choice of solvent can influence the rates of hydrolysis and condensation through its polarity, viscosity, and ability to hydrogen bond. For instance, using different alcohols as solvents in the synthesis of alumina-zirconia powders has been shown to affect the textural properties of the final material. researchgate.net

pH (Catalyst): The hydrolysis and condensation reactions are catalyzed by both acids and bases. Acid catalysis typically promotes a slower hydrolysis rate and favors the formation of more linear polymers, leading to weaker gels. Base catalysis, on the other hand, accelerates the condensation of more highly branched clusters, resulting in the formation of colloidal particles. The pH of the solution also influences the surface charge of the forming particles, affecting their stability and aggregation behavior.

Temperature: Temperature affects the rates of all reactions involved. Higher temperatures generally increase the rates of hydrolysis and condensation, leading to shorter gelation times. The calcination temperature is a critical parameter that determines the final crystalline phase, crystallite size, and surface area of the zirconium oxide powder. nih.gov

Precursor Concentration: The concentration of the zirconium alkoxide in the solution can affect the aggregation of the primary particles formed during hydrolysis and condensation, thereby influencing the final particle size and morphology of the zirconia powder.

The following table summarizes the effect of some of these parameters on the final product characteristics, based on findings for zirconia and related mixed oxide systems.

| Parameter | Effect on Product Properties | References |

| Water Addition Rate | Affects the homogeneity of mixed oxides. Slower addition rates can favor more uniform materials. | scirp.org |

| Solvent Type (e.g., ethanol, isopropanol) | Influences the textural properties such as specific surface area and pore size distribution. | researchgate.net |

| Calcination Temperature | Determines the crystalline phase (amorphous, tetragonal, monoclinic) and crystallite size of the final zirconia powder. | nih.govresearchgate.net |

By carefully controlling these parameters, it is possible to tailor the properties of the resulting zirconium oxide materials for specific applications, ranging from catalysts and catalyst supports to advanced ceramic components.

Applications As Precursors in Materials Science and Engineering

Zirconium Oxide (ZrO₂) Materials Synthesis

A primary application of zirconium(IV) isopropoxide isopropanol (B130326) is in the synthesis of zirconium oxide (ZrO₂), also known as zirconia. This precursor is suitable for producing high-quality zirconium oxide materials with controlled purity and morphology, ranging from nanocrystals to bulk ceramics. sigmaaldrich.com

The synthesis of zirconium oxide nanocrystals is a significant area of materials science, and zirconium(IV) isopropoxide isopropanol is a key precursor in several successful synthetic strategies. chemrxiv.org These methods allow for precise control over the size, shape, and composition of the resulting nanocrystals. chemrxiv.org

Solvothermal synthesis in benzyl (B1604629) alcohol is a prominent non-aqueous method for producing crystalline ZrO₂ nanoparticles. acs.org In this process, benzyl alcohol acts as both a solvent and an oxygen donor. acs.org Neutral precursors like zirconium isopropoxide react in benzyl alcohol to yield cubic or tetragonal ZrO₂. acs.org The reaction mechanism involves the controlled formation and growth of inorganic materials from these solution-phase precursors. chemrxiv.org This non-hydrolytic route facilitates the synthesis of uniform zirconia nanoparticles, often with particle sizes in the range of 3-5 nm. The surfaces of these nanocrystals are typically passivated by organic species derived from the solvent, which helps prevent aggregation.

| Parameter | Description |

| Precursor | This compound acs.org |

| Solvent/Reagent | Benzyl alcohol acs.org |

| Method | Solvothermal/Nonaqueous Sol-Gel chemrxiv.orgacs.org |

| Typical Crystal Phase | Cubic/Tetragonal acs.org |

| Key Advantage | Production of crystalline nanoparticles acs.org |

Hydrothermal synthesis is an effective and economically efficient method for producing ZrO₂ nanoparticles with desirable characteristics such as fine particle sizes, low agglomeration, and a narrow size distribution. mdpi.com This technique involves using a high-pressure, high-temperature aqueous solution to facilitate the nucleation and growth of the nanostructures. researchgate.net When this compound is used as the precursor, it undergoes hydrolysis in the aqueous medium. The subsequent hydrothermal treatment of the resulting hydrous zirconia species promotes the formation of crystalline ZrO₂ nanoparticles. scispace.com The crystallite size and phase composition (monoclinic vs. tetragonal) of the final product can be controlled by adjusting parameters such as temperature, reaction time, and the chemical composition of the hydrothermal solution. researchgate.netscispace.com For instance, studies have shown the formation of monoclinic ZrO₂ with crystallite sizes ranging from 2.6 to 4 nm under various hydrothermal conditions. researchgate.net

| Parameter | Typical Value/Observation | Reference |

| Method | Hydrothermal Synthesis | mdpi.comresearchgate.net |

| Temperature Range | 100 to 200°C | researchgate.net |

| Resulting Phase | Monoclinic or Tetragonal | mdpi.comresearchgate.net |

| Crystallite Size | ~2.6 to 7.3 nm | mdpi.comresearchgate.net |

| Key Advantage | Good dispersion, narrow particle size distribution | mdpi.com |

Non-hydrolytic sol-gel (NHSG) chemistry provides a powerful alternative to traditional hydrolysis-based methods for preparing oxide materials. mdpi.com A well-established NHSG method is the alkyl halide elimination pathway, which involves the reaction between a metal chloride and a metal alkoxide. mdpi.com For zirconia nanocrystal synthesis, this can involve the reaction between zirconium(IV) isopropoxide and zirconium(IV) chloride in a high-temperature, strongly coordinating solvent like tri-n-octylphosphine oxide (TOPO). columbia.edu This reaction forms a Zr-O-Zr bridge through the elimination of an alkyl halide, allowing for the synthesis of highly crystalline and monodisperse tetragonal zirconia nanoparticles, as demonstrated by the production of 4 nm particles via this route. columbia.edu This approach offers excellent control over the reaction at an atomic scale, leading to homogeneous and well-defined products. mdpi.com

The size, shape, and crystal phase of ZrO₂ nanocrystals can be precisely tailored by using modifying ligands or capping agents during the synthesis. nih.govresearchgate.net These organic molecules coordinate to the surface of the growing nanocrystals, influencing their growth kinetics and preventing aggregation. acs.org For example, in sol-gel syntheses, the hydrolysis and condensation reactions of a zirconium alkoxide precursor in the presence of oleic acid can lead to the formation of well-dispersed, 4 nm tetragonal ZrO₂ nanocrystals stabilized by the oleic acid molecules. acs.org Similarly, in solvothermal methods, the selective use of ligands like oleic acid and oleylamine can direct the synthesis towards either monoclinic or tetragonal phase nanocrystals with finely tuned sizes. d-nb.inforesearchgate.net The choice of ligand and its concentration are critical parameters for achieving the desired nanoparticle morphology, which can range from spherical particles to nanowires. d-nb.inforesearchgate.net

| Ligand/Modifier | Effect on Nanocrystal Properties | Example Synthesis |

| Oleic Acid | Stabilizes nanocrystals, controls size, prevents aggregation | Sol-gel synthesis leading to 4 nm tetragonal ZrO₂ acs.org |

| Oleylamine | Influences morphology and crystal phase | Solvothermal synthesis of ultrathin tetragonal ZrO₂ nanowires d-nb.inforesearchgate.net |

| Polymer Matrix (e.g., Chitosan, PVA) | Acts as a template to control size (6-30 nm) and shape | Sol-gel processing within a polymer film, followed by thermal recovery nih.govresearchgate.net |

This compound is an excellent precursor for producing zirconia powders used in the fabrication of bulk ceramics. sigmaaldrich.com The sol-gel method is commonly employed, where the precursor is hydrolyzed to form a gel. This gel is then dried and calcined at elevated temperatures to yield high-purity, fine zirconia powder. The physical properties, homogeneity, and purity of the material can be effectively controlled at low temperatures using this method. nih.gov The resulting powders can be processed through conventional ceramic techniques like pressing and sintering to create dense, high-performance ceramic components. These components are utilized in demanding applications such as solid oxide fuel cells and advanced ceramics. sigmaaldrich.com

Nanocrystal Synthesis

Polymeric and Hybrid Materials Synthesis

The compound serves as a versatile starting material for the creation of complex polymeric and hybrid material systems, enabling the incorporation of zirconium oxide moieties into organic polymer structures.

This compound is recognized as a convenient and suitable precursor for the synthesis of olefin-functionalized zirconium-containing monomers. cymitquimica.comsigmaaldrich.comfishersci.comchemdad.comsigmaaldrich.comscientificlabs.com These specialized monomers are designed to possess polymerizable olefin groups (such as vinyl groups), which allow them to participate in standard polymerization reactions. The resulting monomers can then be used to generate hybrid zirconium-containing polymers. sigmaaldrich.comchemdad.comsigmaaldrich.comsigmaaldrich.com The synthesis typically involves the reaction of the zirconium precursor with a functional organic ligand that contains a polymerizable moiety.

This compound is frequently used in the manufacture of hybrid zirconium-containing polymers. cymitquimica.comfishersci.com These materials combine the properties of inorganic zirconium-based components with the processability and functionality of organic polymers. One common method for their synthesis is the sol-gel process, where the zirconium precursor is co-hydrolyzed and condensed with organically functionalized silanes.

For instance, inorganic-organic hybrid sol-gels can be synthesized using a zirconium alkoxide precursor and an epoxysilane like (3-glycidyloxypropyl)trimethoxysilane (GPTMS). researchgate.net In this process, the zirconium precursor is first stabilized, often with a chelating agent like acetic acid. researchgate.net Separately, the silane (B1218182) precursor undergoes hydrolysis. The two sols are then mixed to initiate co-condensation, forming a hybrid network where inorganic zirconium-oxo clusters are chemically bonded to the organic epoxy-silica network. researchgate.net This approach allows for the creation of materials with enhanced thermal stability, mechanical strength, and corrosion resistance. fishersci.comresearchgate.net

The table below outlines an example of components used in a two-sol approach for synthesizing a hybrid sol-gel coating agent. researchgate.net

| Sol Component | Precursor/Reagent | Molar Ratio |

| Sol 1 | Zirconium(IV) propoxide | 1 |

| Acetic acid | 4 | |

| Sol 2 | (3-glycidyloxypropyl)trimethoxysilane (GPTMS) | 1 |

| Water (for hydrolysis) | 3 |

This interactive table is based on a representative synthesis of hybrid sol-gel materials, illustrating the molar ratios of precursors. researchgate.net

The compound is a key precursor for producing nanostructured zirconia (ZrO₂), a material often engineered to have a porous structure for various applications. sigmaaldrich.comsigmaaldrich.com These applications include use as catalyst supports, in solid oxide fuel cells, and in advanced ceramic membranes. sigmaaldrich.comnih.gov The sol-gel method is a primary route for creating these porous materials. By controlling the hydrolysis and condensation reactions of the this compound precursor, followed by careful drying and calcination steps, it is possible to produce zirconia with tailored pore sizes, high surface areas, and a well-defined porous architecture. The resulting zirconia material is known for its high mechanical strength and chemical durability. fishersci.com

The integration of zirconium-containing species into polymer matrices is effectively achieved through the synthesis of the hybrid polymers discussed previously. By creating chemical bonds between the inorganic zirconium-oxo clusters and the organic polymer backbone, a true molecular-level dispersion is achieved. This method avoids issues of phase separation and agglomeration that can occur when simply mixing pre-formed zirconia particles into a polymer. The sol-gel co-condensation of this compound with functionalized organic co-precursors ensures that the inorganic domains are an integral part of the final polymer matrix, leading to a homogeneous material with enhanced properties.

Thin Film Deposition Techniques

This compound is widely employed as a precursor for depositing thin films of zirconium oxide and related materials due to its volatility and ability to decompose cleanly. sigmaaldrich.com

The sol-gel process is a powerful and versatile technique for depositing thin films, and this compound is an excellent precursor for this application. sigmaaldrich.comsigmaaldrich.comereztech.com The process involves the hydrolysis and polycondensation of the precursor in a solution to form a "sol" of colloidal particles. This sol can then be applied to a substrate by dip-coating, spin-coating, or spraying. A subsequent heat treatment (curing or annealing) converts the deposited gel layer into a dense, solid ceramic film. researchgate.net

The stability of the precursor solution is critical for achieving reproducible results in sol-gel synthesis. nih.gov Zirconium alkoxides are highly sensitive to hydrolysis, and their reactivity is often moderated by using chemical modifiers or chelating agents. nih.gov This controlled reaction allows for the formation of stable sols, which are essential for producing uniform, defect-free thin films. These sol-gel derived zirconia films are used as dielectric layers in microelectronics and as optical coatings. sigmaaldrich.comsigmaaldrich.com

The synthesis of the precursor itself requires careful control to ensure high purity, which is essential for its performance in sol-gel applications. chemrxiv.org A common laboratory-scale synthesis is outlined below.

| Reactant / Reagent | Formula | Role |

| Zirconium(IV) chloride | ZrCl₄ | Zirconium source |

| Toluene (B28343) | C₇H₈ | Solvent |

| Ammonia (B1221849) solution in isopropanol | NH₃ / C₃H₈O | Reactant and solvent |

This interactive table describes a typical synthesis protocol for the this compound complex precursor, highlighting the starting materials and their functions. chemrxiv.orgnih.govchemrxiv.org

Spin-Coating Applications

This compound serves as a key precursor in sol-gel processes, which are frequently paired with spin-coating techniques to produce thin films. sigmaaldrich.com The sol-gel method involves the hydrolysis and condensation of the precursor to form a colloidal suspension (sol) that is then applied to a substrate. Spin-coating ensures the uniform distribution of the sol across the substrate surface, which, after thermal treatment, results in a solid, dense zirconium oxide (ZrO₂) film.

This combination of sol-gel chemistry and spin-coating is particularly effective for creating optical coatings. Research on related zirconium propoxide precursors has shown that this method can produce ZrO₂ films with a high refractive index (e.g., 1.632 at 632.8 nm) and a large optical band gap (5.46 eV). researchgate.net The resulting films are homogeneous and nearly defect-free, which contributes to their high laser-induced damage thresholds, a critical property for optical components. researchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development

The compound is an established precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), two crucial techniques for fabricating nanometer-thin films in the electronics industry. sigmaaldrich.com In these processes, the volatile zirconium precursor is introduced into a reaction chamber where it thermally decomposes or reacts with a co-reactant on a substrate surface.

ALD, in particular, relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. mdpi.com This allows for exceptional control over film thickness and conformality, which is essential for modern microelectronic devices. This compound is used to deposit high-quality zirconium oxide (ZrO₂) thin films, which serve as high-k dielectric layers in capacitors and transistors, addressing the need for smaller and more efficient electronic components. sigmaaldrich.com

| Property | Relevance for CVD/ALD |

| Volatility | Allows for efficient transport of the precursor in the vapor phase to the substrate surface. |

| Thermal Stability | Ensures the precursor does not decompose prematurely during vaporization and transport. |

| Reactivity | Enables controlled reactions on the substrate surface to form the desired ZrO₂ film. |

| Purity | High-purity (99.9% trace metals basis) precursor yields high-quality films with minimal defects. sigmaaldrich.com |

Applications in Optical Coatings and Sensors

Thin films of zirconium dioxide (ZrO₂), derived from this compound, possess excellent optical and mechanical properties that make them suitable for a range of applications in optics and sensor technology. These films are known for their high refractive index, strong transparency in the visible and near-infrared regions, and durability. researchgate.net

In optics, ZrO₂ films are used as protective coatings and in the fabrication of optical filters. When combined with other metal oxides like titanium dioxide (TiO₂) in nanocomposite coatings, they can create solar reflective surfaces for energy-saving building materials. scispace.com

In sensor technology, ZrO₂ films are employed in gas sensors. Furthermore, related hafnium zirconium oxide (Hf₁₋ₓZrₓO₂) thin films, deposited via ALD, have demonstrated significant potential for use in pyroelectric infrared sensors. mdpi.com These sensors offer an environmentally friendly alternative to traditional lead-based materials and can be integrated into CMOS technology for scalable and cost-effective production. mdpi.com

Interfacial Layers in Electronic Devices (e.g., Polymer Solar Cells)

Inverted polymer solar cells (PSCs) often require an interfacial layer, or buffer layer, between the transparent electrode and the active layer to facilitate efficient electron transport and improve device stability. While direct application of this compound is not widely documented for this specific use, the utility of related zirconium compounds highlights the potential of this precursor class.

For instance, a solution-processed zirconium acetylacetonate (ZrAcac) buffer layer has been successfully incorporated into inverted PSCs, resulting in a power conversion efficiency of up to 9.2%, a 20% improvement over conventional device configurations. nih.gov The ZrAcac layer enhances light-harvesting, facilitates electron transport, and reduces charge recombination losses. nih.gov The performance is highly dependent on the morphology of the buffer layer, which can be controlled by the choice of processing solvent. nih.gov This demonstrates the principle that zirconium-based precursors can be used to create effective interfacial layers in advanced electronic devices.

Catalysis

Beyond its role as a precursor, this compound and its derivatives are effective catalysts in organic synthesis, particularly in polymerization reactions.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Zirconium(IV) complexes are extensively studied as catalysts for the ring-opening polymerization (ROP) of cyclic esters. cdnsciencepub.com This process is a key method for producing biodegradable polyesters from renewable resources.

This compound is a component in highly active catalyst systems for the ROP of lactides to form poly(lactic acid) (PLA), a leading biodegradable alternative to petroleum-based plastics. nih.govhw.ac.uk When combined with amine bis(phenolate) or amine tris(phenolate) ligands, the resulting zirconium complexes demonstrate remarkable catalytic activity for the polymerization of racemic lactide (rac-lactide). cdnsciencepub.comnih.govhw.ac.uk

These catalyst systems are noted for their high efficiency and control over the polymerization process, showing resistance to undesirable side reactions like epimerization and transesterification. nih.govacs.org This ensures the production of high-molecular-weight PLA with desirable properties. The activity of these zirconium-based catalysts is often comparable to, and in some cases exceeds, that of traditional tin-based catalysts like tin(II) bis(2-ethylhexanoate). nih.govacs.org

The table below summarizes findings from a study on the ROP of rac-lactide using a zirconium complex derived from an amine tris(phenolate) ligand and a zirconium isopropoxide source.

| Entry | Catalyst Loading (mol %) | Monomer | Conversion (%) after 2h | Observed Rate Constant (k_obs) (h⁻¹) |

| IR-3 | 2.5 x 10⁻³ | rac-Lactide | 62 | 0.44 |

| IR-4 | 2.5 x 10⁻³ | L-Lactide | 48 | 0.32 |

Data adapted from a kinetic study on the ROP of lactide, conducted at 180°C with a monomer-to-initiator ratio of 40,000:100. acs.org

The data indicates a higher polymerization rate for the racemic mixture of lactide compared to the pure L-enantiomer under these conditions. acs.org Research has achieved catalyst turnover frequencies as high as 56,000 h⁻¹, underscoring the industrial viability of these zirconium-based systems for large-scale PLA production. nih.govacs.org

Catalysis in Condensation Reactions

Zirconium alkoxides, including zirconium(IV) propoxide, have been identified as effective pre-catalysts for condensation reactions, particularly in esterifications. While often considered homogeneous catalysts, recent research suggests that zirconium alkoxides can form zirconium oxo clusters in situ, which are the true active catalytic species in esterification reactions cdnsciencepub.com. This has been observed in the esterification of oleic acid with hexanol, where the use of Zr(OPr)₄ led to the formation of oleate-capped zirconium oxo clusters cdnsciencepub.com.

These zirconium oxo clusters exhibit high catalytic activity, which is attributed to their high surface-to-volume ratio. This catalytic system is effective for the esterification of bulky substrates and can be recovered and reused without loss of activity cdnsciencepub.com. The use of this compound as a precursor for these active catalysts highlights its utility in facilitating condensation reactions to produce valuable esters.

Free Radical Polymerization Initiation

Free radical polymerization is a chain polymerization method initiated by the generation of free radicals from an initiator molecule wikipedia.orglibretexts.org. Common initiators include peroxides and azo compounds that decompose upon heating or irradiation to form radicals libretexts.org.

While zirconium compounds, particularly organozirconium complexes, are well-known catalysts in coordination polymerization, such as Ziegler-Natta polymerization, their role as initiators for free radical polymerization is not well-documented wikipedia.org. A thorough review of the scientific literature does not provide direct evidence for this compound acting as a free radical polymerization initiator. The mechanism of initiation for this compound in polymerization reactions is predominantly described as coordination-insertion, characteristic of ring-opening and coordination polymerizations. Therefore, its application in initiating free radical polymerization is not a recognized or established function of this compound.

Advanced Nanomaterials Engineering

This compound serves as a critical and versatile precursor in the sophisticated engineering of advanced nanomaterials. Its high reactivity and solubility in organic solvents make it exceptionally suitable for solution-based synthesis routes like sol-gel processes, enabling the fabrication of complex nanostructures with controlled morphology and high purity sigmaaldrich.com. These characteristics are leveraged in a variety of cutting-edge applications, from environmental remediation to optical technologies.

Photocatalyst Development (e.g., ZrTiO₄/Bi₂O₃ Composites)

In the field of environmental engineering, this compound is instrumental in the synthesis of advanced photocatalysts. It is used as a zirconium source for creating composite materials designed to degrade pollutants under visible light. A notable example is its use as a precursor in the development of ZrTiO₄/Bi₂O₃ composites sigmaaldrich.com.

The synthesis process typically involves a sol-gel or hydrothermal method where this compound, along with a titanium precursor, is hydrolyzed to form a homogenous Zr-Ti hydrous gel. This gel is then combined with a bismuth source and subjected to calcination. The resulting composite photocatalyst exhibits enhanced performance in the degradation of persistent organic pollutants, such as 4-chlorophenol, under visible light irradiation sigmaaldrich.com. The zirconium titanate (ZrTiO₄) component, derived from the zirconium precursor, plays a crucial role in the composite's structure and electronic properties, which are vital for its photocatalytic efficiency.

Table 1: Synthesis Parameters for ZrTiO₄/Bi₂O₃ Photocatalyst

| Parameter | Description |

|---|---|

| Zirconium Precursor | This compound complex |

| Titanium Precursor | Titanium isopropoxide |

| Synthesis Method | Sol-gel followed by hydrothermal treatment |

| Target Pollutant | 4-chlorophenol |

| Key Outcome | Enhanced visible-light-driven photocatalytic activity |

Data derived from research on composite photocatalysts sigmaaldrich.com.

Refractive Index Control in Optical Materials

The precise control of refractive index is fundamental for the fabrication of optical devices such as lenses, waveguides, and anti-reflection coatings. This compound is employed as a precursor to produce zirconium dioxide (ZrO₂) thin films, which are valued for their high refractive index and transparency in the visible spectrum.

Through sol-gel synthesis, this compound is hydrolyzed and condensed to form a zirconia sol. This sol can be combined with other precursors, such as organosilanes, to create hybrid organic-inorganic materials. The final refractive index of the material can be precisely tuned by controlling the molar ratio of the zirconium precursor to the other components in the initial solution. For instance, in hybrid ZrO₂-silane films, a higher concentration of the zirconium precursor leads to a higher refractive index in the resulting thin film. This allows for the engineering of optical materials with tailored refractive indices for specific applications. Research has demonstrated the ability to achieve a range of refractive index values, with a maximum of 1.746 measured at 635 nm in certain hybrid films.

Table 2: Refractive Index Control in Zirconium-Based Hybrid Films

| Organosilane Precursor (10 mol%) | Resulting Refractive Index (@ 635 nm) |

|---|---|

| MAPTMS | 1.692 |

| PHTES | 1.710 |

| DPHDES | 1.711 |

This table illustrates how the choice of co-precursor in a zirconium-based sol-gel system influences the final refractive index of the thin film.

Synthesis of Hollow Noble Metal/Transition Metal Oxide Nanocomposites

This compound is a key ingredient in the facile, template-free synthesis of complex hollow nanostructures, such as platinum/zirconium oxide (Pt/ZrO₂) nanocomposites. These materials are of significant interest for applications in catalysis and sensing due to their high surface area and the synergistic effects between the noble metal and the metal oxide support.

In a typical synthesis, the zirconium precursor is first hydrolyzed to form a ZrO₂ sol. This sol serves as the foundation for the hollow structure. Subsequently, a platinum salt is introduced, and through a controlled chemical reduction process, platinum nanoparticles are formed and encapsulated within the wall of the self-assembling zirconium oxide hollow spheres. The process involves adding the this compound complex to deionized water, followed by the addition of hydrochloric acid and urea. The mixture is stirred and heated to form a clear ZrO₂ sol-gel. This sol is then used as a support for the deposition and encapsulation of platinum nanoparticles, ultimately forming hollow Pt/ZrO₂ microspheres after calcination.

Metal-Organic Framework (MOF) Synthesis

While various zirconium salts are used in the synthesis of Metal-Organic Frameworks (MOFs), zirconium alkoxides like zirconium(IV) propoxide are particularly effective precursors for certain synthesis methods. MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis. One of the most studied zirconium-based MOFs is UiO-66.

In methods such as spray synthesis, zirconium(IV) n-propoxide can be used as the metal source, reacting with an organic linker like terephthalic acid in a solvent. This approach can offer advantages over traditional solvothermal methods that use zirconium salts like ZrCl₄, as it can facilitate the rapid formation of the secondary building units (SBUs) that constitute the MOF structure, sometimes even without a preheating step mdpi.com. The use of zirconium propoxide with acetic acid as a modulator has been shown to produce UiO-66 with a high BET surface area of 1258 m²/g, demonstrating its efficacy as a precursor for high-quality MOFs mdpi.com. A Chinese patent also describes a normal-pressure preparation method for UiO-66 using zirconium n-propoxide and terephthalic acid derivatives google.com.

Table 3: Comparison of Zirconium Precursors in UiO-66 Synthesis

| Precursor | Modulator | Synthesis Feature | Resulting BET Surface Area |

|---|---|---|---|

| Zirconium(IV) chloride (ZrCl₄) | Water | Requires preheating step | Not specified |

| Zirconium(IV) n-propoxide (Zr(OnPr)₄) | Acetic Acid | No preheating required | 1258 m²/g |

Data from a study on the spray synthesis of UiO-66 mdpi.com.

Surface Chemistry and Interfacial Phenomena

Surface Functionalization of Zirconia Nanocrystals

Zirconia nanocrystals synthesized via a nonaqueous route using zirconium(IV) isopropoxide isopropanol (B130326) complex and benzyl (B1604629) alcohol present a surface that can be readily functionalized. This method yields highly crystalline and dispersible zirconia nanoparticles. The surface of these nanocrystals can be modified using various bifunctional silanes, which form chemical bonds with the zirconia surface, thereby altering its chemical and physical properties.

The attachment of silane (B1218182) coupling agents to the surface of zirconia nanocrystals is a widely employed method to improve their dispersibility in organic solvents and polymer matrices. The general mechanism involves the hydrolysis of the alkoxy groups of the silane to form silanol groups, which then condense with the hydroxyl groups present on the zirconia surface, forming stable Zr-O-Si bonds. This process effectively grafts the organic functionality of the silane onto the inorganic nanoparticle.

Aminopropyltriethoxysilane (APTES) is an amino-functional silane that has been successfully used to functionalize zirconia nanocrystals. The amino group provides a reactive site for further chemical modifications or interactions with a polymer matrix.

Research Findings: Studies have shown that APTES chemically attaches to the surface of zirconia nanoparticles. This attachment is confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), which shows characteristic peaks indicating the presence of the aminopropyl groups and the formation of Zr-O-Si bonds. Thermogravimetric analysis (TGA) also demonstrates the presence of the organic component grafted onto the zirconia surface.

The functionalization with APTES can lead to transparent dispersions of zirconia nanocrystals in solvents like tetrahydrofuran (THF), pyridine, and toluene (B28343). However, the long-term stability of these dispersions can be compromised due to the high amount of APTES that attaches to the surface and the high degree of hydrolysis and condensation of the bonded APTES, which increases the polarity. Despite this, APTES-functionalized zirconia precipitates can be redispersed in water with the addition of a small amount of hydrochloric acid to form a stable and transparent aqueous dispersion. In some cases, APTES-functionalized zirconia has shown a tendency to agglomerate in certain organic media.

Table 1: Research Findings on APTES Functionalization of Zirconia Nanocrystals

| Parameter | Observation | Source |

|---|---|---|

| Chemical Attachment | Confirmed by FTIR and TGA. | |

| Dispersion in THF | Achieved transparent dispersion. | |

| Dispersion in Pyridine and Toluene | Achieved transparent dispersion. | |

| Long-Term Stability in Organic Solvents | Poor due to increased polarity and condensation. | |

| Redispersion in Water | Possible with the addition of HCl to form a stable, transparent dispersion. | |

| Dispersion in o-phenylphenoxyethyl acrylate (OPPEA) | Resulted in agglomeration. |

Glycidoxypropyltrimethoxysilane (GPTMS) contains an epoxy functional group, which is useful for reactions with a variety of organic molecules and for incorporation into epoxy-based polymer composites.

Research Findings: Research has demonstrated the chemical attachment of GPTMS to the surface of zirconia nanocrystals synthesized from a zirconium(IV) isopropoxide isopropanol complex. Analytical techniques such as FTIR, solid-state 13C- and 29Si NMR spectroscopy, and TGA have confirmed the covalent bonding of GPTMS to the zirconia surface.

The functionalization with GPTMS has been shown to yield completely transparent and stable dispersions of zirconia nanocrystals in THF. This indicates that the GPTMS modification effectively prevents the agglomeration of the nanoparticles in this solvent. The long-term stability of the GPTMS/ZrO₂/THF dispersion is notably better than that observed for APTES and IPTES functionalized zirconia in the same solvent.

Table 2: Research Findings on GPTMS Functionalization of Zirconia Nanocrystals

| Parameter | Observation | Source |

|---|---|---|

| Chemical Attachment | Confirmed by FTIR, Solid-State NMR, and TGA. | |

| Dispersion in THF | Achieved a completely transparent and long-term stable dispersion. |

Isocyanatopropyltriethoxysilane (IPTES) possesses a highly reactive isocyanate group, making it a versatile coupling agent for linking zirconia nanocrystals to polymers containing active hydrogen atoms, such as polyols and polyamines.

Research Findings: Studies have confirmed that IPTES chemically bonds to the surface of zirconia nanoparticles. The successful grafting of IPTES has been verified using FTIR, solid-state NMR, and TGA, which indicate the presence of the isocyanate functionality and the formation of a covalent link between the silane and the zirconia.

IPTES-functionalized zirconia nanocrystals have been successfully dispersed in a range of organic solvents, leading to the formation of transparent dispersions in THF, pyridine, toluene, and N,N-dimethylformamide. While transparent dispersions can be achieved, their long-term stability can be an issue. For instance, aggregation due to interparticle coupling via the bonded triethoxysilyl group has been identified as a cause of poor long-term stability in some dispersions. However, the IPTES/ZrO₂ dispersion in pyridine has been noted to have good long-term stability.

Table 3: Research Findings on IPTES Functionalization of Zirconia Nanocrystals

| Parameter | Observation | Source |

|---|---|---|

| Chemical Attachment | Confirmed by FTIR, Solid-State NMR, and TGA. | |

| Dispersion in THF, Pyridine, Toluene, and DMF | Achieved transparent dispersions. | |

| Long-Term Stability | Generally poor due to interparticle coupling, with the exception of the dispersion in pyridine. |

Decyltrimethoxysilane (DTMS) is an alkyl-functional silane used to impart a hydrophobic character to the surface of zirconia nanocrystals, which can improve their dispersion in nonpolar organic solvents and polymers.

Research Findings: The chemical attachment of DTMS to the surface of zirconia nanocrystals has been demonstrated through FTIR and TGA analyses. These techniques confirm the presence of the decyl chains on the nanoparticle surface.

Despite the successful chemical attachment, the dispersion of DTMS-functionalized zirconia in o-phenylphenoxyethyl acrylate (OPPEA) resulted in agglomerated particles. This suggests that while DTMS can modify the surface chemistry of zirconia, achieving a stable, non-agglomerated dispersion in all organic media remains a challenge and is dependent on the specific solvent or matrix system.

Table 4: Research Findings on DTMS Functionalization of Zirconia Nanocrystals

| Parameter | Observation | Source |

|---|---|---|

| Chemical Attachment | Confirmed by FTIR and TGA. | |

| Dispersion in o-phenylphenoxyethyl acrylate (OPPEA) | Resulted in agglomeration. |

3-(trimethoxysilyl)propyl methacrylate (MPS) is a silane coupling agent containing a polymerizable methacrylate group. This functionality allows the zirconia nanocrystals to be covalently incorporated into a polymer matrix during polymerization, leading to the formation of organic-inorganic nanocomposites with enhanced properties.

Research Findings: MPS has been shown to chemically attach to the surface of zirconia nanoparticles synthesized from a zirconium(IV) isopropoxide precursor. FTIR and TGA results confirm the successful grafting of MPS onto the zirconia surface. The presence of characteristic peaks for the methacrylate group in the FTIR spectra of the modified zirconia is a key indicator of successful functionalization.

The functionalization of zirconia nanocrystals with MPS has been found to significantly improve their dispersibility in various organic media. For instance, MPS-functionalized zirconia can be dispersed as primary particles of about 5 nm in size in o-phenylphenoxyethyl acrylate (OPPEA), whereas unfunctionalized or differently functionalized zirconia tends to agglomerate. Transparent dispersions of MPS-modified zirconia have also been achieved in tetrahydrofuran (THF) and methyl methacrylate (MMA). A 15 wt% loading of MPS-zirconia in THF showed a high transmittance of 68% at 550 nm. Furthermore, a 50 wt% loading of surface-modified zirconia in OPPEA exhibited a high refractive index of 1.657.

Table 5: Research Findings on MPS Functionalization of Zirconia Nanocrystals

| Parameter | Observation | Source |

|---|---|---|

| Chemical Attachment | Confirmed by FTIR and TGA. | |

| Dispersion in OPPEA | Dispersed as ~5 nm sized particles (non-agglomerated). | |

| Dispersion in THF | A 15 wt% sol showed high transmittance (68% at 550 nm). | |

| Dispersion in MMA | Achieved transparent dispersions. | |

| Refractive Index | A 50 wt% sol in OPPEA showed a refractive index of 1.657. |

Dispersion Behavior of Functionalized Nanoparticles in Organic Solvents

The ability to achieve stable, homogeneous dispersions of zirconia (ZrO₂) nanoparticles in organic solvents is crucial for their use in creating advanced composite materials and coatings. Zirconia nanocrystals synthesized from a this compound complex can be effectively dispersed and functionalized using various surface ligands and coupling agents. acs.orgresearchgate.net The choice of solvent and functionalizing agent significantly impacts the quality and stability of the dispersion.

Research has demonstrated that functionalizing ZrO₂ nanocrystals with bifunctional silane coupling agents (SCAs) allows for their dispersion in a range of organic solvents. For instance, completely transparent dispersions have been achieved in several common solvents, indicating that the nanoparticles are dispersed at the primary particle size level. acs.org The success of the dispersion depends on the chemical compatibility between the functionalized nanoparticle surface and the solvent molecules.

However, the long-term stability of these dispersions can be a challenge. Factors such as a high degree of hydrolysis and condensation of the bonded silane coupling agents or interparticle coupling can lead to aggregation and reduce stability. acs.org Ligands are employed during the synthesis process not only to stabilize the nanoparticles and prevent precipitation but also to control their growth to the desired size. researchgate.net The excellent dispersibility of these nanoparticles is often a direct result of the non-aqueous synthesis methods used. researchgate.net

Table 1: Dispersion of Functionalized Zirconia Nanoparticles in Organic Solvents

| Functionalizing Agent (SCA) | Solvent | Dispersion Quality |

|---|---|---|

| 3-glycidoxypropyltrimethoxysilane (GPTMS) | Tetrahydrofuran (THF) | Transparent |

| 3-aminopropyltriethoxysilane (APTES) | Tetrahydrofuran (THF) | Transparent |

| 3-aminopropyltriethoxysilane (APTES) | Pyridine | Transparent |

| 3-aminopropyltriethoxysilane (APTES) | Toluene | Transparent |

| 3-isocyanatopropyltriethoxysilane (IPTES) | Tetrahydrofuran (THF) | Transparent |

| 3-isocyanatopropyltriethoxysilane (IPTES) | Pyridine | Transparent |

| 3-isocyanatopropyltriethoxysilane (IPTES) | Toluene | Transparent |

| 3-isocyanatopropyltriethoxysilane (IPTES) | N,N-dimethylformamide | Transparent |

Data sourced from studies on ZrO₂ nanocrystals synthesized from this compound complex. acs.org

Chemical Attachment Modes and Bonding Characterization